molecular formula C18H24N2 B13935892 Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- CAS No. 63378-85-8

Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl-

Cat. No.: B13935892
CAS No.: 63378-85-8
M. Wt: 268.4 g/mol
InChI Key: QIPLTXUHTDKPTE-UHFFFAOYSA-N
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Description

Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- (IUPAC name: 1,2-diisopropyl-1,2-diphenylhydrazine) is a hydrazine derivative substituted with two isopropyl (1-methylethyl) groups and two phenyl groups at the 1,2 positions. This structure combines bulky aliphatic (isopropyl) and aromatic (phenyl) substituents, which confer unique steric and electronic properties. The presence of both substituents may influence its stability, solubility, and reactivity compared to purely aliphatic or aromatic hydrazines .

Properties

CAS No.

63378-85-8

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-diphenyl-1,2-di(propan-2-yl)hydrazine

InChI

InChI=1S/C18H24N2/c1-15(2)19(17-11-7-5-8-12-17)20(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

QIPLTXUHTDKPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Aromatics with Hydrazine

A well-documented method involves reacting halogenated aromatic compounds with hydrazine hydrate under controlled conditions. For example, the reaction of dichlorofluorobenzene derivatives with hydrazine hydrate in cyclic ether solvents such as tetrahydrofuran (THF) at temperatures ranging from 0°C to 60°C yields substituted phenylhydrazines with high selectivity and yield.

  • Reaction Conditions:

    • Hydrazine hydrate used in slight excess (1 to 3 moles per mole of halogenated aromatic).
    • Solvent: cyclic ethers (preferably tetrahydrofuran).
    • Temperature: 15°C to 45°C preferred.
    • Reaction time: 24 to 120 hours.
    • Pressure: atmospheric pressure preferred.
  • Workup and Purification:

    • Washing, extraction, precipitation, crystallization, and distillation.
    • Further purification by recrystallization or distillation if needed.

This approach can be adapted for preparing hydrazine derivatives with bulky substituents such as isopropyl and phenyl groups by selecting appropriate halogenated aromatic precursors.

Condensation of Hydrazine with Aromatic Aldehydes or Ketones

Another common synthetic route involves condensation reactions between hydrazine (or hydrazine hydrate) and aromatic aldehydes or ketones to form hydrazones or hydrazine derivatives. For example, the synthesis of Schiff base ligands from hydrazine and hydroxy-substituted aromatic ketones has been reported, involving reflux in methanol with catalytic acid, followed by crystallization.

  • Typical Procedure:
    • Equimolar amounts of hydrazine derivative and aromatic aldehyde/ketone dissolved in methanol.
    • Addition of a few drops of glacial acetic acid as catalyst.
    • Reflux for several hours (e.g., 4 hours).
    • Isolation of product by filtration and washing.
    • Crystallization by slow solvent evaporation.

This method is useful for introducing hydrazine moieties with complex substituents and can be tailored to produce 1,2-disubstituted hydrazine derivatives such as Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl-.

Reduction of Nitro or Protected Amino Precursors

The preparation of hydrazine derivatives can also proceed via reduction of nitro-substituted aromatic compounds or protected amines. For example, hydrogenation of 4-(phenylmethoxy)benzaldehyde derivatives in the presence of palladium on carbon catalyst under hydrogen pressure yields amino derivatives, which can be further reacted to form hydrazines.

  • Typical Conditions:
    • Catalyst: 5% palladium on carbon.
    • Hydrogen pressure: 35-40 psi.
    • Solvent: methanol.
    • Reaction time: 3 to 18 hours.
    • Purification by recrystallization.

This approach can be used to prepare intermediates that are subsequently converted to hydrazine derivatives with desired substitution patterns.

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Nucleophilic substitution Halogenated aromatic (e.g., dichlorofluorobenzene) + hydrazine hydrate 15-45°C, THF solvent, 24-120 h, atmospheric pressure >75% Requires cyclic ether solvent; mild temperature
Condensation with aldehyde/ketone Hydrazine + aromatic aldehyde/ketone + acid catalyst Reflux in methanol, 4 h ~80% Produces Schiff base hydrazine derivatives
Catalytic hydrogenation Nitro or protected amino aromatic compounds Pd/C catalyst, 35-40 psi H2, methanol, 3-18 h Variable Used for amino intermediate preparation

Research Findings and Notes

  • The nucleophilic substitution method is highly effective for preparing substituted phenylhydrazines, with yields often exceeding 75%, and can be performed at relatively low temperatures (15-45°C) using tetrahydrofuran as solvent.

  • The condensation method allows for the synthesis of hydrazine derivatives bearing additional functional groups, such as hydroxyphenyl substituents, which can influence the compound's properties and reactivity.

  • Structural analysis by single-crystal X-ray diffraction confirms the expected substitution pattern and stereochemistry of hydrazine derivatives prepared by these methods.

  • Purification techniques including recrystallization and distillation are critical to obtain pure hydrazine derivatives suitable for further applications.

  • While direct literature specifically detailing the preparation of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- is limited, these general synthetic strategies for substituted hydrazines provide a reliable framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Diaryl Hydrazines
  • 1,2-Diphenylhydrazine :

    • Structure : Two phenyl groups at the 1,2 positions.
    • Properties : High thermal stability due to aromatic conjugation; used as a precursor in dye synthesis and polymer stabilizers. Crystal structure studies show planar geometry with typical bond lengths (C–N: ~1.41 Å) .
    • Applications : Stabilizer for tumor suppressor Pdcd4 in pharmaceutical research .
  • 1,2-Bis(4-chlorophenyl)hydrazine :

    • Structure : Chlorine atoms at the para positions of the phenyl rings.
    • Properties : Enhanced electron-withdrawing effects increase oxidative stability. Melting point: 87–88°C .
    • Applications : Investigated for stabilizing biomolecules in cancer therapy .
Dialkyl Hydrazines
  • 1,2-Diisopropylhydrazine :
    • Structure : Two isopropyl groups.
    • Properties : Lower molecular weight (116.20 g/mol), higher volatility (boiling point: ~120°C), and moderate solubility in organic solvents. Thermodynamic Δf H°gas = 28.5 kJ/mol, log Poct/wat = 1.56 .
    • Applications : Intermediate in organic synthesis, particularly for agrochemicals.
Mixed Aliphatic-Aromatic Hydrazines
  • Target Compound (1,2-Diisopropyl-1,2-diphenylhydrazine) :
    • Structure : Combines isopropyl and phenyl groups.
    • Hypothesized Properties :
  • Solubility : Lower solubility in polar solvents compared to diaryl hydrazines due to hydrophobic isopropyl groups.
  • Molecular Weight : Estimated at 266.38 g/mol (C₁₈H₂₂N₂).
Sulfonyl and Chloroethyl-Substituted Hydrazines
  • Laromustine (1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine) :

    • Structure : Methylsulfonyl and chloroethyl groups.
    • Properties : Prodrug releasing DNA-alkylating agents; induces O⁶-guanine lesions and cross-linking. IC₅₀ values in tumor models: <10 µM .
    • Applications : Anticancer agent (Onrigin™) .
  • KS119 (1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) :

    • Structure : Nitrophenyl trigger domain with restricted rotation.
    • Properties : Enhanced hydrolytic stability compared to laromustine due to steric locking .

Key Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1,2-Diisopropyl-1,2-diphenylhydrazine Isopropyl, Phenyl 266.38 (estimated) Hypothetical stabilizer; high steric hindrance
1,2-Diphenylhydrazine Phenyl 184.24 Precursor for dyes; stabilizer
1,2-Bis(4-chlorophenyl)hydrazine 4-Chlorophenyl 253.15 Stabilizer for Pdcd4
1,2-Diisopropylhydrazine Isopropyl 116.20 Volatile; synthesis intermediate
Laromustine Methylsulfonyl, Chloroethyl 259.76 Antitumor agent (DNA alkylation)

Reactivity and Stability Trends

  • Steric Effects : The target compound’s isopropyl groups likely reduce nucleophilic reactivity compared to unsubstituted hydrazines, similar to 1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine .
  • Electronic Effects : Phenyl groups stabilize the hydrazine core via resonance, while isopropyl groups donate electron density inductively.
  • Thermodynamic Stability : Diisopropylhydrazine exhibits Δf G° = 98.2 kJ/mol , suggesting moderate stability. The target compound may have higher stability due to aromatic conjugation.

Biological Activity

Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- (CAS Number: 63378-85-8), is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C18H24N2
  • Molar Mass : 268.4 g/mol
  • Density : 1.031 g/cm³
  • Boiling Point : 356.9 °C at 760 mmHg
  • Flash Point : 148.5 °C

These properties indicate that the compound has a relatively high boiling point and density, which may influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Hydrazine derivatives have been studied for various biological activities, including:

  • Antitumor Activity : Hydrazine compounds have shown potential as antitumor agents. The mechanism often involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that hydrazine derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells.
  • Enzyme Inhibition : Hydrazine compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Case Studies

  • Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry examined the effects of hydrazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells through apoptosis induction (Lockard et al., 2006) .
  • Antioxidant Effects :
    • Research conducted by Reesor and Wright highlighted the antioxidant potential of hydrazine derivatives in vitro. The study demonstrated that these compounds could effectively reduce lipid peroxidation in cellular models (Reesor & Wright, 1957) .
  • Enzyme Inhibition :
    • A recent investigation into the enzyme inhibition properties of hydrazine derivatives found that they could effectively inhibit certain cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics (Zhao et al., 2024) .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis in cancer cellsLockard et al., 2006
AntioxidantScavenges free radicalsReesor & Wright, 1957
Enzyme InhibitionInhibits cytochrome P450 enzymesZhao et al., 2024

Safety and Toxicology

While hydrazine compounds exhibit promising biological activities, they also pose safety concerns. Hydrazine itself is known to be toxic and potentially carcinogenic. Therefore, handling these compounds requires strict safety protocols to mitigate exposure risks.

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